molecular formula C13H15N3 B6897654 3-Methyl-5-(2-methylphenyl)-1-prop-2-enyl-1,2,4-triazole

3-Methyl-5-(2-methylphenyl)-1-prop-2-enyl-1,2,4-triazole

Cat. No.: B6897654
M. Wt: 213.28 g/mol
InChI Key: QGKGSAOHCMXZLV-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylphenyl)-1-prop-2-enyl-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methylphenyl)-1-prop-2-enyl-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylphenylhydrazine with propargyl bromide in the presence of a base can lead to the formation of the desired triazole ring. The reaction conditions typically include the use of solvents like ethanol or acetonitrile and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methylphenyl)-1-prop-2-enyl-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-(2-methylphenyl)-1-prop-2-enyl-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylphenyl)-1-prop-2-enyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The triazole ring’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(2-methylphenyl)-1-prop-2-enyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-5-(2-methylphenyl)-1-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-4-9-16-13(14-11(3)15-16)12-8-6-5-7-10(12)2/h4-8H,1,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKGSAOHCMXZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NN2CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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